molecular formula C6H11N B13274471 Bicyclo[3.1.0]hexan-1-amine

Bicyclo[3.1.0]hexan-1-amine

Cat. No.: B13274471
M. Wt: 97.16 g/mol
InChI Key: RIVBTTWKPMJRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.1.0]hexan-1-amine: is a bicyclic amine compound characterized by a unique structure consisting of a six-membered ring fused to a three-membered ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted bicyclo[3.1.0]hexan-1-amines, oxides, and reduced amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.

    Bicyclo[3.1.1]heptane: A larger bicyclic compound with an additional carbon atom in the ring system.

    Cyclohexane: A monocyclic compound with a similar carbon framework but lacking the additional ring strain.

Uniqueness

Bicyclo[3.1.0]hexan-1-amine is unique due to its high ring strain and rigid structure, which confer distinct chemical reactivity and biological activity compared to other bicyclic and monocyclic compounds . Its ability to form tight binding interactions with target proteins makes it particularly valuable in medicinal chemistry .

Biological Activity

Bicyclo[3.1.0]hexan-1-amine is a bicyclic compound characterized by a unique structural configuration that imparts distinct chemical and biological properties. This compound has garnered attention in scientific research for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a rigid bicyclic framework that contributes to its high ring strain and reactivity. The amine group attached to the bicyclic structure allows for various chemical modifications, enhancing its utility in synthetic organic chemistry and biological applications.

Key Structural Features

  • Bicyclic Framework : Provides structural rigidity.
  • Amine Group : Facilitates interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Its rigid structure enables effective binding to these targets, thereby modulating various biological pathways.

Interaction with Receptors

Research indicates that derivatives of this compound can act as ligands for adenosine receptors, particularly the A3 receptor, which is implicated in inflammation and cancer treatment. A notable study demonstrated that a derivative exhibited a Ki value of 0.38 μM for the A3 receptor, indicating moderate affinity and selectivity .

Anticancer Properties

This compound derivatives have been evaluated for their anticancer activity. In one study, specific compounds demonstrated significant inhibition of cancer cell proliferation, suggesting potential as therapeutic agents against various malignancies .

Antimicrobial Activity

The compound's derivatives have also been investigated for antimicrobial properties, showing effectiveness against certain bacterial strains. This activity is thought to stem from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Study 1: Adenosine A3 Receptor Ligands

A series of bicyclo[3.1.0]hexane-based nucleosides were synthesized and tested for their binding affinities to adenosine receptors. The most potent derivative displayed a Ki value of 0.38 μM at the A3 receptor, highlighting the compound's potential in therapeutic applications targeting inflammation and cancer .

Study 2: Influenza Neuraminidase Inhibition

Research on bicyclo[3.1.0]hexane derivatives revealed their potential as inhibitors of influenza A neuraminidase, with low micromolar inhibition observed against both group-1 (H5N1) and group-2 (H9N2) subtypes . This suggests that the compound may serve as a scaffold for developing antiviral agents.

Summary of Biological Activities

Activity Target Outcome Reference
AnticancerCancer cellsSignificant inhibition of proliferation
AntimicrobialBacterial strainsEffective against specific strains
Adenosine A3 ReceptorA3 receptorKi = 0.38 μM; moderate affinity
Influenza NeuraminidaseH5N1 & H9N2 neuraminidasesLow micromolar inhibition

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

bicyclo[3.1.0]hexan-1-amine

InChI

InChI=1S/C6H11N/c7-6-3-1-2-5(6)4-6/h5H,1-4,7H2

InChI Key

RIVBTTWKPMJRMO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2(C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.